![molecular formula C25H22N6O B2882781 N-[2-(1H-indol-3-yl)ethyl]-1-(2-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide CAS No. 1396813-88-9](/img/structure/B2882781.png)
N-[2-(1H-indol-3-yl)ethyl]-1-(2-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups and structural features. It includes an indole ring, a 1,2,3-triazole ring, and a pyridine ring. The presence of these rings suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the conjugated system of the indole, triazole, and pyridine rings. This planarity and the presence of multiple nitrogen atoms could allow for interesting interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-rich indole and pyridine rings, and the triazole ring. These could undergo electrophilic substitution reactions, and the triazole could potentially act as a ligand in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. It is likely to have a relatively high melting point due to the strong intermolecular forces from the polar functional groups and aromatic rings .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
N-[2-(1H-indol-3-yl)ethyl]-1-(2-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide is involved in the synthesis of novel compounds with potential biological activities. For instance, Rahmouni et al. (2016) synthesized a series of compounds for cytotoxic and 5-lipoxygenase inhibition activities, emphasizing the role of such molecules in the development of anticancer agents (Rahmouni et al., 2016). Similarly, Bayrak et al. (2009) explored the antimicrobial activities of new 1,2,4-triazoles, starting from isonicotinic acid hydrazide, underlining the compound's relevance in synthesizing antimicrobial agents (Bayrak et al., 2009).
Antimicrobial and Antitumor Applications
The compound's derivatives have been studied for their antimicrobial and antitumor properties. Fandaklı et al. (2012) reported on the synthesis of 1,2,4-triazol-3-one derivatives and their evaluation for antimicrobial activity, suggesting potential in developing new antimicrobial agents (Fandaklı et al., 2012). Modzelewska-Banachiewicz et al. (2012) conducted an experimental and theoretical study on reactions involving similar compounds, contributing to understanding the synthesis of potential antitumor agents (Modzelewska-Banachiewicz et al., 2012).
Molecular Hybridization and Drug Synthesis
The compound and its derivatives are significant in molecular hybridization and the synthesis of drugs targeting specific diseases. Jeankumar et al. (2013) designed a series of compounds for in vitro activities against Mycobacterium tuberculosis, showcasing the compound's role in developing antituberculosis drugs (Jeankumar et al., 2013). Menciu et al. (1999) synthesized new N-(pyridin-4-yl)-(indol-3-yl)alkylamides as antiallergic agents, demonstrating the compound's utility in creating novel allergy treatments (Menciu et al., 1999).
Antitumor and Antimicrobial Activities
Research has also focused on synthesizing substituted pyrazoles with antitumor and antimicrobial activities. Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones, indicating the potential of such compounds in cancer and infection treatment (Riyadh, 2011).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1-(2-methylphenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O/c1-17-6-2-5-9-22(17)31-24(18-10-13-26-14-11-18)23(29-30-31)25(32)27-15-12-19-16-28-21-8-4-3-7-20(19)21/h2-11,13-14,16,28H,12,15H2,1H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOKRRGQEYGPAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NCCC3=CNC4=CC=CC=C43)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-3-yl)ethyl]-1-(2-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

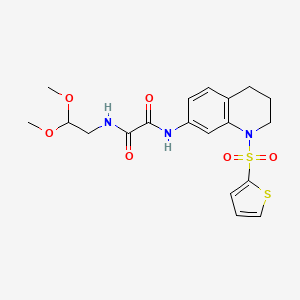
![4-(1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2882701.png)
![2-Chloro-N-ethyl-N-[(1-methyltriazol-4-yl)methyl]propanamide](/img/structure/B2882703.png)


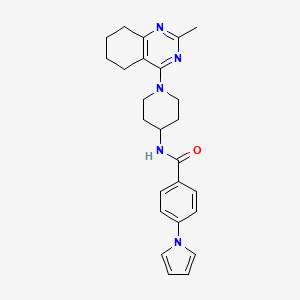
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2882710.png)

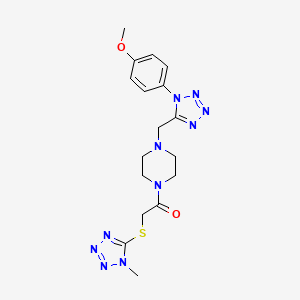

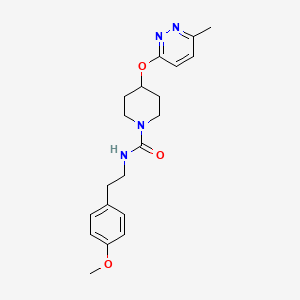
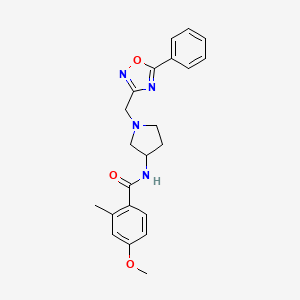
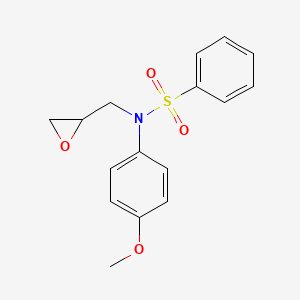
![[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2882721.png)